molecular formula C20H19Cl2N5O2S B11678820 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11678820
M. Wt: 464.4 g/mol
InChI Key: SBJMDXHDKUBAMM-FOKLQQMPSA-N
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Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide intermediate.

    Formation of the triazole ring: The hydrazide is then reacted with an appropriate aldehyde under acidic conditions to form the triazole ring.

    Final condensation: The triazole intermediate is then condensed with 2,6-dichlorobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield hydrazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H19Cl2N5O2S

Molecular Weight

464.4 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19Cl2N5O2S/c1-3-27-19(13-7-9-14(29-2)10-8-13)25-26-20(27)30-12-18(28)24-23-11-15-16(21)5-4-6-17(15)22/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-11+

InChI Key

SBJMDXHDKUBAMM-FOKLQQMPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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